tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate
Description
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate is a pyridine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the pyridine ring’s 3-position and an aminomethyl substituent at the 6-position. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses. The aminomethyl group (-CH2NH2) provides a reactive primary amine, making this compound a versatile intermediate for pharmaceutical and agrochemical applications, particularly in coupling reactions or as a precursor for bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMGWBRYRZREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions often involving a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This property is particularly useful in the synthesis of complex molecules, where selective protection and deprotection steps are required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate with structurally related pyridine-carbamate derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Key Comparisons of Pyridine-Carbamate Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Similarity Score* | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | N/A | 6-aminomethyl | ~221.26 | Reference | Reactive amine for conjugation; drug intermediate |
| tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 | 6-bromo | ~259.12 | 0.73 | Halogenated site for cross-coupling reactions |
| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 323578-38-7 | 6-hydroxymethyl | ~238.27 | 0.82 | Hydroxyl group for oxidation or esterification |
| tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | 1622407-12-8 | 6-chloro, 3-iodo | 346.58 | N/A | Dual halogen sites for Suzuki coupling |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | 1142192-48-0 | 6-bromo, 2-chloro, methyl | 321.60 | N/A | High steric bulk; potential catalyst substrate |
| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | N/A | 5,6-dimethoxy | ~282.30 | N/A | Electron-rich ring for electrophilic substitution |
*Similarity scores (0–1 scale) are based on structural similarity to the target compound .
Key Analysis:
Substituent Reactivity: Aminomethyl (-CH2NH2): The target compound’s primary amine group offers nucleophilic reactivity for acylation, alkylation, or Schiff base formation, making it ideal for prodrug synthesis . For example, the 6-bromo analog (CAS 218594-15-1) has been used in palladium-catalyzed aminations . Hydroxymethyl (-CH2OH): The hydroxymethyl derivative (CAS 323578-38-7) can be oxidized to a carboxylic acid or modified via esterification, enabling further functionalization .
Methoxy groups (e.g., 5,6-dimethoxy analog) enhance electron density on the pyridine ring, facilitating electrophilic substitutions .
Synthetic Utility: Halogenated analogs (e.g., CAS 1622407-12-8) are typically synthesized via nucleophilic substitution or metal-catalyzed coupling, as described in EP 3643703A1 for tert-Butyl (6-aminopyridin-2-yl)methylcarbamate . The aminomethyl derivative may require reductive amination or catalytic hydrogenation of a nitrile intermediate, leveraging methods from related compounds .
Commercial Availability :
- Bromo- and chloro-substituted derivatives (e.g., CAS 1142192-48-0) are commercially available at high purity (95–99%) but command premium pricing (e.g., $400/g for 1 g) due to their utility in drug discovery .
Biological Activity
Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyridine ring, an aminomethyl substituent, and a tert-butyl carbamate group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an enzyme inhibitor and its effects on various cellular pathways.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Its carbamate group enhances stability and bioavailability, while the pyridine moiety is likely involved in binding interactions that modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of various aminopyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results compared to controls .
| Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on human cancer cell lines to evaluate the anticancer potential of this compound. The compound exhibited dose-dependent cytotoxic effects, particularly against glioblastoma cells. The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| Glioblastoma | 15 | 5 |
| Breast Cancer | 25 | 10 |
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Tert-butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate | Pyrrolidine ring present | Anticancer properties | Enhanced neuroactivity |
| Tert-butyl carbamate | Basic carbamate structure | General use in synthetic chemistry | Lacks specific biological activity |
This comparison highlights how the specific combination of functional groups in this compound may confer unique biological activities that are not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
